molecular formula C11H12N2O B12843688 3-Methyl-1H-indene-2-carbohydrazide CAS No. 87802-09-3

3-Methyl-1H-indene-2-carbohydrazide

Cat. No.: B12843688
CAS No.: 87802-09-3
M. Wt: 188.23 g/mol
InChI Key: ZWTFYJIBHYYQRA-UHFFFAOYSA-N
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Description

3-Methyl-1H-indene-2-carbohydrazide is a chemical compound with the molecular formula C10H12N2O. It is a derivative of indene, a bicyclic hydrocarbon, and features a carbohydrazide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1H-indene-2-carbohydrazide typically involves the reaction of 3-methyl-1H-indene-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1H-indene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-Methyl-1H-indene-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1H-indene-2-carbohydrazide involves its interaction with specific molecular targets. The carbohydrazide group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

    Indole-3-carboxylic acid: Another indene derivative with a carboxylic acid functional group.

    3-Methylindole: A simpler indole derivative without the carbohydrazide group.

    Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.

Uniqueness: 3-Methyl-1H-indene-2-carbohydrazide is unique due to its specific combination of the indene core and the carbohydrazide functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

87802-09-3

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

3-methyl-1H-indene-2-carbohydrazide

InChI

InChI=1S/C11H12N2O/c1-7-9-5-3-2-4-8(9)6-10(7)11(14)13-12/h2-5H,6,12H2,1H3,(H,13,14)

InChI Key

ZWTFYJIBHYYQRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC2=CC=CC=C12)C(=O)NN

Origin of Product

United States

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